3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[1-(4-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN5O3/c1-10-16(21-23-24(10)13-5-3-12(19)4-6-13)18-20-17(22-27-18)11-2-7-14-15(8-11)26-9-25-14/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVXXPPHLLEXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a click reaction between an azide and an alkyne in the presence of a copper catalyst.
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile oxide under basic conditions to form the oxadiazole ring.
Coupling Reactions: The final step involves coupling the synthesized rings using palladium-catalyzed cross-coupling reactions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify optimal reaction conditions and the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications primarily in medicinal chemistry, material science, and environmental sciences, supported by case studies and data tables.
Structure
The compound features:
- A benzodioxole moiety, which is known for its bioactivity.
- A triazole ring that contributes to its pharmacological properties.
- An oxadiazole unit, which is associated with diverse biological activities.
Molecular Formula
The molecular formula of the compound is .
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals due to its ability to interact with biological targets.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance:
- A derivative similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria.
- Triazole-containing compounds have been reported to possess antifungal properties.
| Study | Activity | Reference |
|---|---|---|
| Study A | Antibacterial against E. coli | |
| Study B | Antifungal against Candida albicans |
Anticancer Potential
Research indicates that compounds containing oxadiazole and triazole rings can inhibit cancer cell proliferation:
- In vitro studies demonstrated that a related oxadiazole derivative induced apoptosis in cancer cell lines.
- Mechanistic studies suggest that these compounds may interfere with cell cycle progression.
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.
Polymeric Applications
Research has explored the incorporation of oxadiazole derivatives into polymer matrices to enhance thermal stability and mechanical properties.
- The addition of such compounds can improve the flame retardancy of polymers.
| Material Type | Enhancement | Reference |
|---|---|---|
| Polycarbonate | Increased thermal stability | |
| Epoxy Resins | Improved flame retardancy |
Environmental Science
The compound's structural characteristics allow for potential applications in environmental remediation.
Pollutant Degradation
Studies have investigated the use of oxadiazole derivatives for the degradation of pollutants:
- Laboratory experiments showed that these compounds could catalyze the breakdown of hazardous organic pollutants under UV light.
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of various oxadiazole derivatives, including our compound. Results indicated a strong correlation between structural modifications and biological activity, emphasizing the potential for further drug development.
Case Study 2: Environmental Remediation
In a controlled environment, researchers applied the compound to contaminated water samples. The results demonstrated significant reduction in pollutant levels, showcasing its applicability in environmental cleanup efforts.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- The target compound’s benzodioxole group distinguishes it from benzoxazole () or benzotriazole () analogs, impacting electronic and steric profiles.
Pharmacological and Physicochemical Properties
Activity Insights :
- 1,2,4-Triazole and oxadiazole moieties are associated with antiviral, antifungal, and analgesic activities .
- The 4-bromophenyl group may enhance target binding via halogen bonding in biological systems .
Crystallographic and Spectroscopic Data
- Target Compound: No crystallographic data is provided, but analogous oxadiazoles (e.g., ) exhibit planar ring systems with dihedral angles >80°, influencing crystal packing and solubility .
- Spectroscopy : Expected IR peaks include C=N (1527–1569 cm⁻¹), C-O (1246–1249 cm⁻¹), and C-Br (~560 cm⁻¹), consistent with brominated heterocycles .
Biological Activity
3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a complex organic compound with significant biological activity. Its unique structure combines a benzodioxole ring, a bromophenyl group, a triazole ring, and an oxadiazole ring, which enables it to interact with various biological targets. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is 3-(1,3-benzodioxol-5-yl)-5-[1-(4-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole. Its molecular formula is and it has a molecular weight of 432.23 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂BrN₅O₃ |
| Molecular Weight | 432.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound primarily stems from its ability to bind to specific molecular targets such as enzymes and receptors. Research indicates that it can modulate key signaling pathways involved in cell proliferation and apoptosis.
Key Mechanisms:
- Enzyme Interaction : The compound exhibits inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-9, which is crucial in tumor progression and metastasis. Inhibition of MMPs can reduce cancer cell migration and invasion.
Case Study: MMP Inhibition
In a study evaluating the cytotoxic effects of related oxadiazole derivatives on various cancer cell lines (including A549 lung adenocarcinoma cells), the compound demonstrated significant MMP-9 inhibition with an IC₅₀ value comparable to standard chemotherapeutics like cisplatin .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : It has shown promising cytotoxic effects against various cancer cell lines such as A549 (lung) and C6 (brain) with IC₅₀ values indicating effective concentrations that inhibit cell growth without affecting normal cells significantly.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (mM) | Comparison to Cisplatin |
|---|---|---|
| A549 | 0.125 | Similar |
| C6 | 0.137 | Similar |
Antimicrobial Activity
Additionally, the compound exhibits antimicrobial properties against certain bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis.
Comparative Studies
Research comparing this compound with similar oxadiazole derivatives has elucidated its unique efficacy profile:
- Similar Compounds : Other derivatives like 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole showed varying degrees of activity against the same cell lines but lacked the potency observed in the bromophenyl variant .
Table 3: Comparison with Similar Compounds
| Compound Name | IC₅₀ (A549) | IC₅₀ (C6) |
|---|---|---|
| 3-(Bromophenyl) derivative | 0.125 | 0.137 |
| 3-(Chlorophenyl) derivative | 0.180 | 0.155 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole?
- Methodology : Cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) are effective for forming the 1,2,4-oxadiazole core. Pre-functionalization of the triazole moiety with 4-bromophenyl and methyl groups can be achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Intermediate purification via column chromatography and recrystallization (e.g., ethanol-water mixtures) is critical for yield optimization .
Q. Which spectroscopic and crystallographic techniques are used to confirm the compound’s structure?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–N bonds in oxadiazole at ~1.32 Å) and dihedral angles between aromatic systems (e.g., benzodioxole and triazole planes at ~85°) .
- NMR spectroscopy : Key signals include the benzodioxole methylenedioxy protons (δ 5.90–6.10 ppm, singlet) and triazole methyl group (δ 2.50 ppm, singlet). Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) .
Q. What preliminary biological screening assays are applicable for this compound?
- Methodology :
- In vitro receptor binding assays : Use radiolabeled ligands (e.g., ³H-agonist/antagonist) to assess affinity for targets like serotonin or adrenergic receptors, given structural similarities to bioactive triazole derivatives .
- Enzyme inhibition studies : Fluorescence-based assays (e.g., hNAAA or hMGL inhibition) with IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the triazole or oxadiazole) influence bioactivity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents like fluorophenyl or methoxy groups. Compare IC₅₀ values in enzymatic assays (e.g., 10-fold potency increase with electron-withdrawing groups on the triazole) .
- Computational docking (AutoDock Vina) : Identify key interactions (e.g., hydrogen bonding between oxadiazole and Arg⁵⁰⁷ in hMGL active site) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Methodology :
- Rodent behavioral assays : ICR mice models for assessing CNS effects (e.g., locomotor activity or thermal pain response) with dose-dependent comparisons (e.g., 10–50 mg/kg, i.p.) .
- Pharmacokinetic profiling : LC-MS/MS analysis of plasma samples post-administration to determine half-life (t₁/₂) and bioavailability (e.g., 22% oral bioavailability due to first-pass metabolism) .
Q. How can conflicting data in biological assays (e.g., receptor activation vs. inhibition) be resolved?
- Methodology :
- Functional selectivity studies : Use β-arrestin recruitment assays (e.g., BRET) to differentiate G-protein-dependent vs. -independent signaling pathways .
- Allosteric modulation analysis : Radioligand displacement assays with varying GTPγS concentrations to detect allosteric binding sites .
Notes
- Contradictions in Data : Variations in enzyme inhibition potency may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols using validated commercial kits .
- Advanced Synthesis : For deuterated analogs (e.g., metabolic stability studies), employ Pd-catalyzed cross-coupling with deuterated aryl halides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
